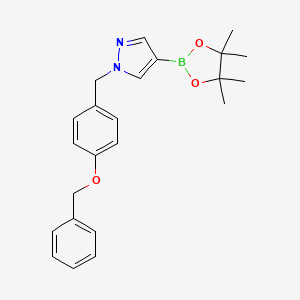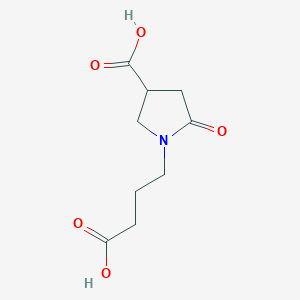
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate
Übersicht
Beschreibung
1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H25NO5 . It has a molecular weight of 299.37 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Çolak et al. (2021) synthesized and characterized compounds related to tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate. They used FTIR, 1H and 13C NMR spectroscopic methods and X-ray crystallographic analysis to study the molecular structure of these compounds, revealing important intramolecular hydrogen bonding interactions (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Behavior and Applications
- Balaban et al. (2004) explored the synthesis of bases analogous to 1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate, discussing their potential as weak nucleophilic bases in organic syntheses and the implications for drug development (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).
Intermediates in Drug Synthesis
- Zhang et al. (2018) reported on the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, which is relevant to the study of tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate due to its structural similarities (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Piperidine Derivatives
- Research by Moskalenko & Boev (2014) involved the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, a compound structurally related to this compound, showing its potential as a synthon for preparing diverse piperidine derivatives (Moskalenko & Boev, 2014).
Crystallographic Studies
- Didierjean et al. (2004) conducted X-ray studies on tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound related to this compound. They provided insights into its molecular structure and interactions, which are relevant for understanding similar compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-acetylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBCHSPQVZSUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)






![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
